The synthesis of 11-Desethyl Irinotecan-d10 typically involves the deuteration of 11-desethyl irinotecan, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure. Techniques such as hydrogen-deuterium exchange can be employed to replace hydrogen atoms with deuterium, enhancing the stability and tracking capabilities of the compound in pharmacokinetic studies.
The structural representation of 11-Desethyl Irinotecan-d10 reveals a complex arrangement typical of camptothecin derivatives, featuring a pentacyclic ring system. The presence of deuterium isotopes provides unique properties for analytical techniques such as mass spectrometry, allowing for precise quantification and tracking in biological systems .
As a derivative of irinotecan, 11-Desethyl Irinotecan-d10 participates in similar metabolic pathways. It undergoes hydrolysis to form active metabolites that inhibit topoisomerase I. The reactions involved include:
These reactions are crucial for understanding its pharmacokinetics and dynamics in cancer therapy .
The mechanism by which 11-Desethyl Irinotecan-d10 exerts its therapeutic effects involves the inhibition of topoisomerase I. This enzyme relaxes supercoiled DNA during replication; when inhibited, it leads to DNA damage and apoptosis in rapidly dividing cancer cells. The compound's efficacy is enhanced by its ability to form stable complexes with the enzyme-DNA complex, preventing DNA re-ligation .
11-Desethyl Irinotecan-d10 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic application .
The primary application of 11-Desethyl Irinotecan-d10 lies in cancer research, particularly in pharmacokinetic studies aimed at understanding the metabolism of irinotecan and its derivatives. Its deuterated nature allows researchers to utilize advanced analytical techniques such as mass spectrometry to trace metabolic pathways and quantify drug levels in biological samples. Additionally, it serves as a reference standard in the development of new formulations or combination therapies involving irinotecan .
The molecular architecture of 11-Desethyl Irinotecan-d10 (C31D10H24N4O6) comprises a pentacyclic camptothecin core structurally identical to its non-deuterated counterpart, with strategic deuteration at ten hydrogen positions within the terminal piperidine moiety. This specific deuteration pattern occurs as a "decadeuteriopiperidin-1-yl" group, where hydrogen atoms at carbon positions 2,2,3,3,4,4,5,5,6,6 of the piperidine ring are replaced by deuterium atoms. The compound has a precise molecular weight of 568.687 g/mol (accurate mass: 568.311 Da), creating a +10 mass unit difference compared to the non-deuterated molecule that is readily distinguishable via mass spectrometry [3] [5].
The stereochemical configuration retains the critical (19S) chiral center characteristic of biologically active camptothecin analogs. The structural integrity is further defined by the presence of the labile lactone ring in equilibrium with the carboxylate open form, a property fundamental to irinotecan pharmacology. Analytical characterization via tandem mass spectrometry reveals diagnostic fragmentation patterns, including the cleavage of the carbamate linkage generating characteristic ions at m/z 393.2 (SN-38 equivalent + D5) and m/z 176.1 (deuterated piperidinopiperidine fragment). These fragments provide signature patterns for unambiguous identification in complex biological matrices [3] [8].
Table 1: Structural Properties of 11-Desethyl Irinotecan-d10
Property | Specification |
---|---|
Systematic IUPAC Name | [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate |
Molecular Formula | C31D10H24N4O6 |
Molecular Weight | 568.687 g/mol |
CAS Registry Number | 103816-16-6 |
Deuterium Positions | 2,2,3,3,4,4,5,5,6,6 of piperidine ring |
SMILES Notation | [2H]C1([2H])N(C2CCN(CC2)C(=O)Oc3ccc4nc5C6=CC7=C(COC(=O)[C@]7(O)CC)C(=O)N6Cc5cc4c3)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H] |
InChI Key | KUDUHLYXWIVQRQ-HKBQPEDESA-N |
The strategic deuteration of 11-Desethyl Irinotecan-d10 creates a mass spectral signature that enables its unambiguous discrimination from endogenous metabolites during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This property makes it an indispensable internal standard for quantifying the non-deuterated metabolite in biological matrices. By co-eluting with the analyte while maintaining distinct mass transitions, 11-Desethyl Irinotecan-d10 corrects for variations in extraction efficiency, ionization suppression, and chromatographic performance that frequently compromise analytical accuracy in complex samples [3] [6].
Research applications particularly benefit from this deuterated standard in studies of irinotecan's metabolic fate. Crucially, 11-Desethyl Irinotecan-d10 demonstrates significantly reduced susceptibility to in-source fragmentation compared to non-deuterated analogs. This property mitigates false-positive detection of the bioactive SN-38 metabolite that often originates from fragmentation of parent compounds during ionization. This analytical challenge was documented in methodological studies where conventional internal standards generated interfering signals, complicating accurate SN-38 quantification. By eliminating this interference, 11-Desethyl Irinotecan-d10 enhances measurement specificity for critical pharmacokinetic parameters including area-under-curve (AUC) and clearance calculations [6] [8].
Beyond analytical applications, the deuterated isotopologue facilitates metabolic stability studies. When incubated with hepatic microsomes, the deuterium kinetic isotope effect subtly alters the metabolic rate at carbon-deuterium bonds, providing insights into rate-limiting steps in the compound's biotransformation. This application is particularly valuable for investigating potential drug-drug interactions involving cytochrome P450 enzymes, especially CYP3A4-mediated oxidation pathways that generate the inactive APC metabolite [2] [6].
Table 2: Analytical Performance Advantages Using 11-Desethyl Irinotecan-d10
Analytical Challenge | Solution Enabled by 11-Desethyl Irinotecan-d10 | Impact on Data Quality |
---|---|---|
Matrix Effects in Plasma Samples | Co-eluting internal standard compensates for ionization suppression/enhancement | Improved accuracy and precision (±5% vs. ±15-20% without IS) |
In-source Fragmentation | Deuterium stabilization reduces fragmentation to SN-38-like ions | Eliminates false-positive SN-38 detection |
Extraction Variability | Equivalent recovery characteristics normalize preparation losses | Enhanced reproducibility across sample batches |
Metabolic Instability during Analysis | Stabilizes concurrently with analyte during sample processing | Prevents underestimation of concentration |
Cross-metabolite Interference | Distinct mass transitions avoid overlap with other irinotecan metabolites | Enables specific quantification in complex metabolic profiles |
11-Desethyl Irinotecan (non-deuterated) occupies a dual role in irinotecan pharmacology as both a significant metabolite and a critical process-related impurity. As a metabolite, it arises primarily through cytochrome P450 (CYP3A4)-mediated oxidative N-deethylation of the parent drug's bis-piperidine side chain. Though approximately 100-fold less potent than SN-38 as a topoisomerase I inhibitor, its presence in plasma correlates with treatment outcomes due to its potential for enzymatic reactivation to SN-38 via carboxylesterases. Unlike the inactive glucuronide conjugate (SN-38G), 11-Desethyl Irinotecan retains capacity for bioactivation, representing a reservoir for delayed cytotoxicity [6] [9].
Within pharmaceutical quality control, 11-Desethyl Irinotecan is formally designated as "Irinotecan EP Impurity A" and "7-Desethyl irinotecan (Procedure 2)" in United States Pharmacopeia monographs. Regulatory guidelines mandate strict control of this impurity (typically ≤0.5% of parent drug) due to its pharmacological activity and potential to complicate safety profiles. The synthesis of irinotecan involves piperidine intermediates that may undergo incomplete reactions or degradation, leading to residual 11-Desethyl Irinotecan in final formulations. Consequently, the deuterated analog (11-Desethyl Irinotecan-d10) serves as an essential reference standard for developing and validating stability-indicating methods that quantify this impurity throughout drug shelf life [4] [8].
Analytically, the deuterated version enables precise tracking of the non-deuterated metabolite/impurity during chromatographic method development. Recent UPLC studies employing 11-Desethyl Irinotecan-d10 demonstrated superior resolution of structurally related impurities, including the open-ring carboxylate form and geometric isomers. This application is critical given the strict regulatory requirements for anticancer agents, where unidentified impurities exceeding threshold limits can halt clinical supplies. Furthermore, the deuterated standard facilitates forced degradation studies that establish method specificity under stress conditions (acid/base hydrolysis, oxidative stress, photolysis) required for regulatory filings [8].
Table 3: Key Compounds in Irinotecan Metabolism and Impurity Profiling
Compound | Chemical Designation | Relationship to Irinotecan | Significance |
---|---|---|---|
Irinotecan (CPT-11) | 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin | Parent Drug | Prodrug requiring activation to SN-38 |
11-Desethyl Irinotecan | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | Primary oxidative metabolite (CYP3A4); Pharmaceutical impurity | Reservior for SN-38 activation; Monitored impurity in APIs |
SN-38 | 7-Ethyl-10-hydroxycamptothecin | Active metabolite (Carboxylesterase-mediated) | 100-1000x more potent than parent drug |
SN-38 Glucuronide (SN-38G) | 10-O-Glucuronyl-SN-38 | Inactive detoxification metabolite (UGT1A1-mediated) | Source of gastrointestinal toxicity via enterohepatic cycling |
APC (RPR121056) | 7-Ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxy-camptothecin | Oxidative metabolite (CYP3A4) | Inactive metabolite with unknown toxicological significance |
The development of 11-Desethyl Irinotecan-d10 exemplifies the critical intersection between analytical chemistry and pharmacology in modern drug development. By enabling precise quantification of a therapeutically relevant metabolite and impurity, this specialized isotopologue supports comprehensive understanding of irinotecan's variable pharmacokinetics, particularly in patients with polymorphic UGT1A1 expression. Furthermore, its implementation in quality control laboratories ensures that irinotecan formulations meet stringent regulatory requirements for impurity control, directly impacting patient safety and therapeutic consistency [3] [6] [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: